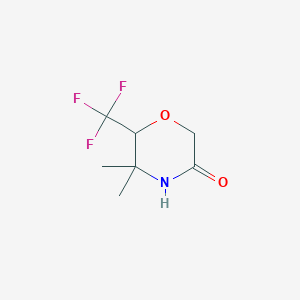
5,5-Dimethyl-6-(trifluoromethyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-6-(trifluoromethyl)morpholin-3-one: is a chemical compound characterized by its unique structure, which includes a morpholine ring substituted with dimethyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-6-(trifluoromethyl)morpholin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl ketone with a morpholine derivative. The reaction conditions often include the use of a base to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-6-(trifluoromethyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5,5-Dimethyl-6-(trifluoromethyl)morpholin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be used in biological research to study its effects on various biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential as a therapeutic agent.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-6-(trifluoromethyl)morpholin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
6-(Trifluoromethyl)morpholin-3-one: Similar in structure but lacks the dimethyl substitution.
5-Methyl-5-(trifluoromethyl)morpholin-3-one: Contains a methyl group instead of dimethyl groups.
Uniqueness: 5,5-Dimethyl-6-(trifluoromethyl)morpholin-3-one is unique due to the presence of both dimethyl and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its stability and binding properties compared to similar compounds.
Properties
Molecular Formula |
C7H10F3NO2 |
|---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
5,5-dimethyl-6-(trifluoromethyl)morpholin-3-one |
InChI |
InChI=1S/C7H10F3NO2/c1-6(2)5(7(8,9)10)13-3-4(12)11-6/h5H,3H2,1-2H3,(H,11,12) |
InChI Key |
ZBIZEIFOIKSHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OCC(=O)N1)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


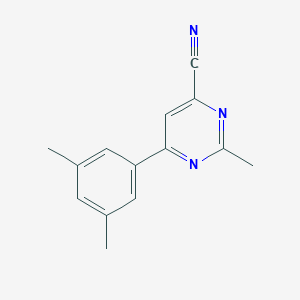
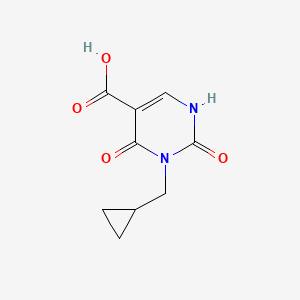
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14872519.png)

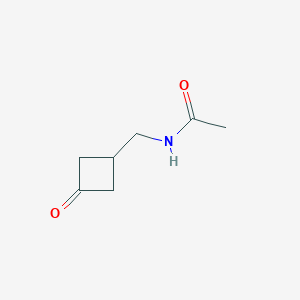
![Ethyl 4-cyano-3-methyl-5-[(phenoxyacetyl)amino]thiophene-2-carboxylate](/img/structure/B14872531.png)
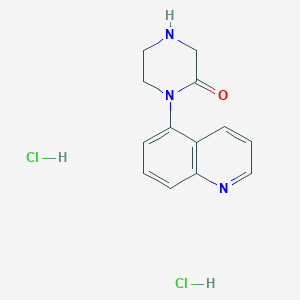
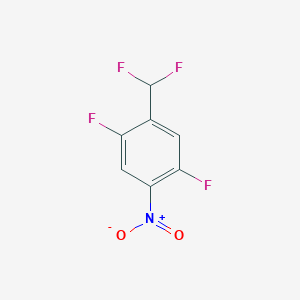
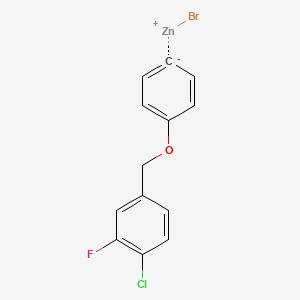
![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B14872563.png)
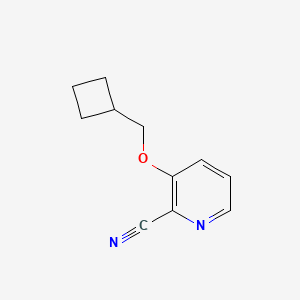
![2-((E)-4-methylstyryl)-5-((Z)-4-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14872585.png)

![2,2-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B14872594.png)
